N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJSMQXDDLDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of interest in pharmaceutical and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHClNO
Molecular Weight: 367.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation.
Target Interactions
- Enzymatic Inhibition: The compound has been studied for its ability to inhibit protein kinases and other enzymes involved in signal transduction pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is believed to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(piperidin-4-yl)methyl)oxalamide | Lacks methyl group on piperidine | Lower anticancer activity |
| N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | Methoxy substitution | Enhanced solubility but reduced potency |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Neuroprotection: A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases.
- Combination Therapy: Research indicated that when combined with standard chemotherapy agents, this compound enhances the efficacy of treatment in resistant cancer cell lines.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound belonging to the class of oxalamides, featuring an oxalamide functional group. The compound's structure includes aromatic and aliphatic moieties, making it interesting for medicinal chemistry and pharmacology.
General Information
Potential Applications
This compound is studied in academic and industrial labs for its potential biological activities. Compounds with similar structures may exhibit inhibitory effects on certain enzyme pathways or modulate receptor activity, potentially leading to therapeutic effects in conditions where these pathways are dysregulated. Its reactivity may vary based on substituents present on the aromatic rings, influencing electrophilic aromatic substitution reactions or nucleophilic attacks on carbonyl groups.
Structural Similarities
Several compounds share structural similarities with N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide:
- This compound has a similar structure but a different chlorobenzyl position.
- N1-(allyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide contains an allyl group instead of chlorobenzyl.
- N1-(ethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has an ethyl substitution that affects lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- The synthesis of oxalamide derivatives typically involves coupling reactions between amines and oxalyl chloride intermediates. For example, similar compounds (e.g., N1-(4-chlorophenyl)-N2-((piperidin-2-yl)methyl)oxalamide derivatives) were synthesized using TBTU (a coupling agent) and triethylamine in dichloromethane (DCM), followed by purification via silica gel column chromatography . Optimization includes controlling reaction time (6–24 hours), temperature (room temperature to 50°C), and stoichiometric ratios of reagents to maximize yields (typically 30–55%). Acidic deprotection (e.g., HCl in dioxane) is critical for generating final products .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Key techniques include:
- LC-MS/APCI+ : To confirm molecular weight (e.g., observed m/z values within ±0.1 Da of theoretical values) .
- 1H/13C NMR : For verifying substituent connectivity and stereochemistry. For instance, methyl groups in the piperidine ring appear as singlets (δH 2.27 ppm), while aromatic protons from the 2-chlorobenzyl group resonate at δH 7.28–7.57 ppm .
- HPLC : To assess purity (>90–98%) using reverse-phase columns and gradient elution .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the antiviral activity of this compound, particularly targeting HIV entry inhibition?
- In vitro assays : Use pseudotyped HIV particles expressing envelope glycoproteins (e.g., JR-FL strain) to measure inhibition of viral entry into CD4+ T-cells. EC50 values are calculated via dose-response curves (e.g., 0.1–10 µM range) .
- Mechanistic studies : Competitive binding assays with soluble CD4 or neutralizing antibodies (e.g., b12) can confirm whether the compound targets the CD4-binding site .
- Resistance profiling : Serial passage of HIV in the presence of the compound identifies mutations in gp120 that confer resistance, validating target engagement .
Q. How do stereochemical variations (e.g., piperidine ring substituents) influence bioactivity, and how can isomers be resolved?
- Isomer separation : Chiral HPLC or preparative TLC can resolve stereoisomers (e.g., piperidin-2-yl vs. piperidin-3-yl derivatives) .
- Activity differences : For example, N2-((piperidin-2-yl)methyl) derivatives show 3–5-fold higher antiviral potency than piperidin-4-yl analogs due to better fit into the CD4-binding pocket .
Q. How should researchers address contradictions in SAR (structure-activity relationship) data across studies?
- Systematic substitutions : Compare analogs with incremental changes (e.g., halogen position on benzyl groups, methyl vs. ethyl on piperidine). For instance, 2-chlorobenzyl analogs may exhibit reduced solubility but enhanced target affinity compared to 4-chlorophenyl derivatives .
- Computational modeling : Docking studies (e.g., using HIV gp120 crystal structures) can rationalize discrepancies by predicting binding modes and steric clashes .
Q. What methodologies are used to assess metabolic stability and toxicity in preclinical studies?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
- Cytotoxicity screening : Use MTT assays on HEK293 or primary T-cells to determine CC50 values, ensuring a selectivity index (CC50/EC50) >100 .
Key Considerations for Researchers
- Stereochemistry : Always confirm isomer ratios (e.g., 1:1 mixtures vs. single isomers) using chiral analytical methods .
- Data validation : Cross-reference NMR/LC-MS data with published spectra of closely related analogs to avoid misassignment .
- Biological assays : Include positive controls (e.g., BNM-III-170 ) to benchmark activity and ensure assay reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
